molecular formula C18H22N4O4 B1224251 N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide

N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide

Cat. No. B1224251
M. Wt: 358.4 g/mol
InChI Key: OHCDFZMCCJMYTE-UHFFFAOYSA-N
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Description

N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide is a member of piperazines.

Scientific Research Applications

Pharmaceutical Compositions and Therapeutic Use

N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide, through its various derivatives, has been explored for use in pharmaceutical compositions and therapeutic applications. One invention describes a specific salt of a structurally related compound, emphasizing its utility in pharmaceutical formulations and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antibacterial Potential

A series of compounds including 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides, closely related to the target compound, were synthesized and evaluated for their antibacterial potential. The compounds demonstrated activity against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as therapeutic agents (Hussain et al., 2018).

Synthesis and Structural Elucidation

The synthesis of derivatives of N-[(2-hydroxyphenyl)acetamide], a compound similar to the target molecule, was achieved through various chemical reactions. The structural elucidation of these compounds was conducted using techniques like NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, showcasing the compound's relevance in chemical research and synthesis (Nikonov et al., 2016).

Marine Actinobacterium Metabolites

Compounds structurally related to N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide were isolated from marine actinobacterium Streptomyces sp. These compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, were identified and their cytotoxic activities were assessed, indicating the compound's significance in marine biology and pharmacology (Sobolevskaya et al., 2007).

Chemoselective Acetylation in Drug Synthesis

In drug synthesis, chemoselective acetylation techniques have been employed to produce intermediates like N-(2-Hydroxyphenyl)acetamide, a compound related to the target molecule. This approach is crucial for the natural synthesis of drugs, including antimalarial drugs, demonstrating the compound's role in medicinal chemistry (Magadum & Yadav, 2018).

properties

Product Name

N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-(furan-2-ylmethylcarbamoyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C18H22N4O4/c23-15-5-3-14(4-6-15)22-9-7-21(8-10-22)13-17(24)20-18(25)19-12-16-2-1-11-26-16/h1-6,11,23H,7-10,12-13H2,(H2,19,20,24,25)

InChI Key

OHCDFZMCCJMYTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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